molecular formula C13H14F3N3O2 B11529901 1-(5-Hydroxy-5-pyridin-4-yl-3-trifluoromethyl-4,5-dihydropyrazol-1-yl)-2-methylpropan-1-one

1-(5-Hydroxy-5-pyridin-4-yl-3-trifluoromethyl-4,5-dihydropyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B11529901
M. Wt: 301.26 g/mol
InChI Key: SEDXWEQSGSIRRB-UHFFFAOYSA-N
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Description

1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a pyridyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of a hydrazine derivative with a β-diketone under acidic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxy and pyridyl groups can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 1-[5-hydroxy-5-(4-pyridyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-1-propanone imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

1-[5-hydroxy-5-pyridin-4-yl-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C13H14F3N3O2/c1-8(2)11(20)19-12(21,9-3-5-17-6-4-9)7-10(18-19)13(14,15)16/h3-6,8,21H,7H2,1-2H3

InChI Key

SEDXWEQSGSIRRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=NC=C2)O

Origin of Product

United States

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